N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
CAS No.: 5137-26-8
Cat. No.: VC16744322
Molecular Formula: C18H27N3O5S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5137-26-8 |
|---|---|
| Molecular Formula | C18H27N3O5S |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H27N3O5S/c1-3-5-11-19(12-6-4-2)27(25,26)15-9-10-16(17(14-15)21(23)24)20-13-7-8-18(20)22/h9-10,14H,3-8,11-13H2,1-2H3 |
| Standard InChI Key | CXDFDUMRWRURSV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is C₁₈H₂₇N₃O₅S, with a molecular weight of 373.49 g/mol. Its structure integrates three critical functional groups:
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Sulfonamide backbone: Provides hydrogen-bonding capacity and structural rigidity.
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Nitro group at position 3: Enhances electron-withdrawing effects, influencing reactivity and binding interactions.
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2-Oxopyrrolidine ring at position 4: Introduces conformational flexibility and potential for hydrophobic interactions.
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N,N-Dibutyl substituents: Contribute to lipophilicity, affecting membrane permeability and pharmacokinetics .
Table 1: Key Structural Features and Their Implications
Synthetic Pathways and Optimization
The synthesis of N,N-dibutyl-3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves multi-step reactions, as inferred from analogous sulfonamide syntheses . A generalized route includes:
Sulfonylation of Aminobenzene Derivatives
Reaction of 3-nitro-4-aminobenzenesulfonyl chloride with dibutylamine under basic conditions yields the N,N-dibutylsulfonamide intermediate. This step typically employs solvents like dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .
Purification and Characterization
Crude products are purified via recrystallization (methanol/water) and characterized using:
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¹H/¹³C NMR: Key signals include a singlet at δ 7.33 ppm (NH₂ of sulfonamide) and a triplet at δ 6.55 ppm (NH of pyrrolidine) .
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IR Spectroscopy: Stretching vibrations at ~1150 cm⁻¹ (S=O) and ~1350 cm⁻¹ (N=O) .
Key stability considerations:
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Photodegradation: Nitro groups increase susceptibility to light-induced decomposition.
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Hydrolysis: The oxopyrrolidine ring may undergo slow hydrolysis under acidic conditions .
Biological Activity and Mechanism of Action
While direct studies on this compound are sparse, its structural analogs exhibit notable bioactivities:
Anticancer Activity
γ-Amino acid derivatives with sulfonamide groups show IC₅₀ values of 12–45 µM in breast cancer cell lines (MCF-7). Apoptosis induction via caspase-3 activation is hypothesized, though target identification remains ongoing .
Future Directions and Challenges
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Target Validation: Proteomic studies to identify binding partners (e.g., carbonic anhydrase IX).
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ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
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Structural Optimization: Replace the nitro group with less toxic substituents (e.g., cyano).
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